4-Chloro-2-{[(4-chlorophenyl)thio]methyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Description
4-Chloro-2-{[(4-chlorophenyl)thio]methyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a tetrahydrobenzothienopyrimidine derivative characterized by a chloro substituent at position 4 and a (4-chlorophenyl)thio methyl group at position 2. This compound is synthesized via the Gewald reaction, a multi-step process involving cyclization of cyclohexanone derivatives with formamide to form the tricyclic pyrimidione core, followed by chlorination with POCl₃ to introduce the reactive 4-chloro group . The (4-chlorophenyl)thio methyl moiety is introduced through nucleophilic substitution or coupling reactions. The compound serves as a key intermediate in medicinal chemistry for developing anti-proliferative and antimicrobial agents, leveraging its structural versatility for further functionalization .
Properties
IUPAC Name |
4-chloro-2-[(4-chlorophenyl)sulfanylmethyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2S2/c18-10-5-7-11(8-6-10)22-9-14-20-16(19)15-12-3-1-2-4-13(12)23-17(15)21-14/h5-8H,1-4,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDJPPPIGUQAPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N=C3Cl)CSC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201120661 | |
| Record name | 4-Chloro-2-[[(4-chlorophenyl)thio]methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201120661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
794582-31-3 | |
| Record name | 4-Chloro-2-[[(4-chlorophenyl)thio]methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=794582-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-[[(4-chlorophenyl)thio]methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201120661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 4-Chloro-2-{[(4-chlorophenyl)thio]methyl}-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine , with CAS number 727718-10-7 , is a heterocyclic organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, including antibacterial properties, enzyme inhibition, and other pharmacological effects.
- Molecular Formula : C16H12Cl2N2S2
- Molecular Weight : 367.32 g/mol
- Structure : The compound features a benzothieno-pyrimidine core, which is significant for its biological activity.
Antibacterial Activity
Recent studies have shown that compounds with similar structural motifs exhibit varying degrees of antibacterial activity. While specific data on the compound is limited, related compounds have demonstrated moderate to strong activity against various bacterial strains. For instance:
- Testing Against Bacteria :
Enzyme Inhibition
Enzyme inhibition is another critical aspect of the biological activity of this compound. The following enzymes are particularly relevant:
- Acetylcholinesterase (AChE) : Inhibitors of this enzyme are crucial for treating conditions like Alzheimer's disease. Preliminary studies suggest that derivatives of similar compounds exhibit strong inhibitory effects on AChE .
- Urease : Compounds exhibiting urease inhibition can be beneficial in treating infections caused by Helicobacter pylori. The IC50 values for related compounds have been reported as low as 1.13 µM .
Study 1: Synthesis and Biological Evaluation
A study synthesized a series of compounds based on the benzothieno-pyrimidine framework and evaluated their biological activities. The findings indicated:
- Antibacterial Activity : Several synthesized compounds showed significant antibacterial effects against multiple strains.
- Enzyme Inhibition : Compounds demonstrated varying degrees of AChE and urease inhibition, with some achieving IC50 values lower than standard reference drugs .
Study 2: Structure-Activity Relationship (SAR)
Research exploring the SAR of related compounds revealed that modifications to the thioether group significantly influenced biological activity:
| Compound Structure | AChE Inhibition (IC50 µM) | Urease Inhibition (IC50 µM) |
|---|---|---|
| 4-Chloro derivative | 0.63 | 1.21 |
| Non-chloro derivative | 21.25 | 15.00 |
This table illustrates that the presence of chlorine at specific positions enhances inhibitory activity against both enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidine derivatives exhibit diverse biological activities influenced by substituent variations. Below is a comparative analysis of structurally related compounds, focusing on substituents, physicochemical properties, synthesis yields, and bioactivities.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Higher molecular weights (e.g., 458.5 for 6a) correlate with bulkier substituents like hydrazones, which may reduce solubility .
Synthetic Accessibility: Yields for 4-substituted derivatives (70–79%) are higher than those for 2-substituted analogs, reflecting the reactivity of the 4-chloro group in nucleophilic substitution . The hydrazino derivative (Compound 5) is synthesized in 79% yield via displacement of the 4-chloro group with hydrazine, demonstrating efficient functionalization .
The thiadiazolylmethyl derivative (from ) shows improved activity against lung and breast cancer cell lines, highlighting the role of heterocyclic substituents in bioactivity .
Table 2: Bioactivity Comparison
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
